Methyl 2-fluoro-6-methoxy-4-methylbenzoate
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Overview
Description
Methyl 2-fluoro-6-methoxy-4-methylbenzoate is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features functional groups such as a fluoro, methoxy, and methyl group on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-6-methoxy-4-methylbenzoate typically involves the esterification of 2-fluoro-6-methoxy-4-methylbenzoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-6-methoxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 2-fluoro-6-methoxy-4-methylbenzoic acid.
Reduction: Formation of 2-fluoro-6-methoxy-4-methylbenzyl alcohol.
Scientific Research Applications
Methyl 2-fluoro-6-methoxy-4-methylbenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-6-methoxy-4-methylbenzoate depends on its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methyl groups can influence its lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-4-methoxybenzoate
- Methyl 2-fluoro-6-methylbenzoate
- Methyl 2-methoxy-4-methylbenzoate
Uniqueness
Methyl 2-fluoro-6-methoxy-4-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluoro and methoxy groups on the benzene ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 2-fluoro-6-methoxy-4-methylbenzoate |
InChI |
InChI=1S/C10H11FO3/c1-6-4-7(11)9(10(12)14-3)8(5-6)13-2/h4-5H,1-3H3 |
InChI Key |
PQAHHOJQBFPBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)OC)OC |
Origin of Product |
United States |
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